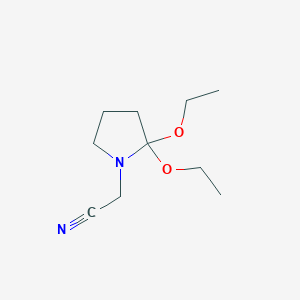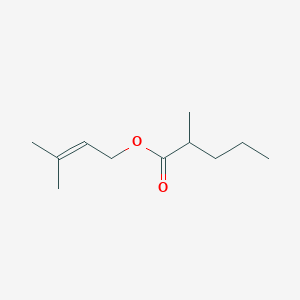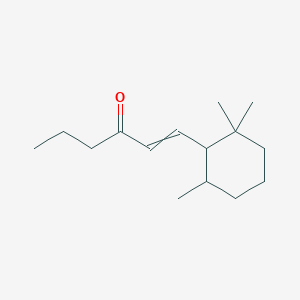
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is a chemical compound known for its woody, dry odor. It is used in the fragrance industry due to its unique scent profile. The compound is also known for its structural complexity, which includes a cyclohexyl ring substituted with three methyl groups and a hexenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one typically involves the hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves starting from α-cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide to yield the corresponding 3-hexenone. Finally, hydrogenation with nickel–copper chromite as a catalyst gives a mixture with a high percentage of the trans-isomer .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The use of heterogeneous catalysts in each step of the synthesis is preferred for industrial applications due to the ease of separation from substrates and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel or rhodium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of the original compound.
Scientific Research Applications
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one involves its interaction with olfactory receptors, leading to the perception of its woody, dry odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of smell .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Known for its woody, amber-like odor and used in similar applications in the fragrance industry.
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar structure and odor profile, used in the fragrance industry.
Uniqueness
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is unique due to its specific structural configuration, which imparts a distinct woody, dry odor that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Properties
CAS No. |
94608-85-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one |
InChI |
InChI=1S/C15H26O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h9-10,12,14H,5-8,11H2,1-4H3 |
InChI Key |
DFKHQLOANKRDRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





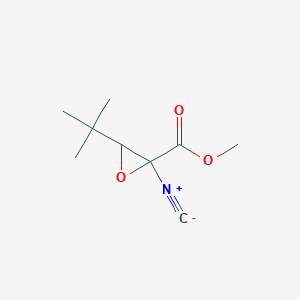
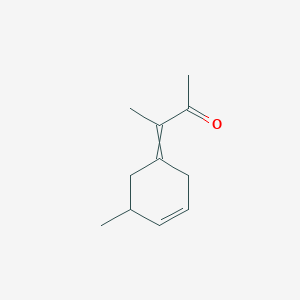

![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
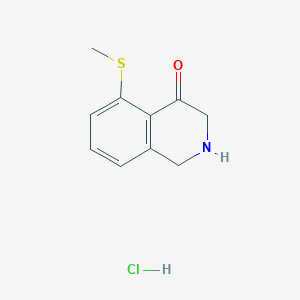
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
